Positional Isomer Differentiation: 3-Substituted vs. 4-Substituted Butanoic Acid Backbone
The target compound, 3-(2-oxopyrrolidin-1-yl)butanoic acid, differs from the closely related 4-(2-oxopyrrolidin-1-yl)butanoic acid (CAS 6739-80-6) solely in the attachment position of the pyrrolidinone ring on the butanoic acid chain (3-position vs. 4-position). This structural shift alters lipophilicity: the target compound exhibits a computed LogP of -0.22 , whereas the 4-substituted isomer has a computed XLogP3-AA of -0.4 [1]. The difference in LogP (Δ = 0.18) may influence membrane permeability and distribution in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.224 |
| Comparator Or Baseline | 4-(2-oxopyrrolidin-1-yl)butanoic acid (CAS 6739-80-6), XLogP3-AA = -0.4 |
| Quantified Difference | Δ LogP = +0.176 (target compound is less polar) |
| Conditions | Computed partition coefficient (LogP/XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity can directly impact compound behavior in cell-based assays and in vivo distribution, making the 3-substituted isomer a distinct chemical tool.
- [1] PubChem. (2025). 4-(2-Oxopyrrolidin-1-yl)butanoic acid (CID 3146689). Computed Properties: XLogP3-AA = -0.4. View Source
